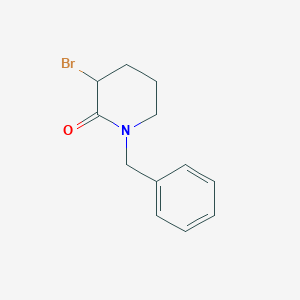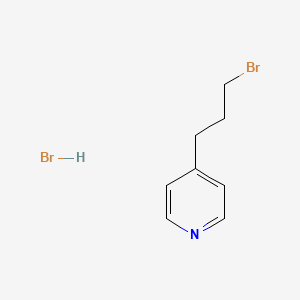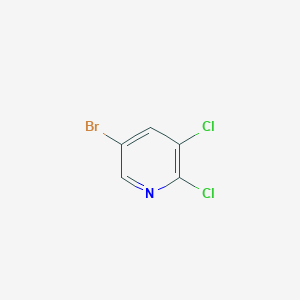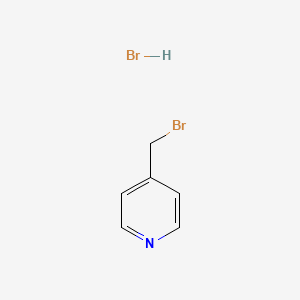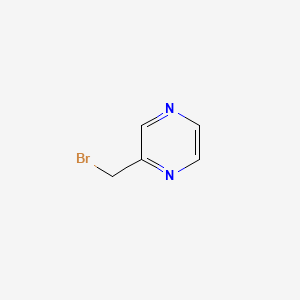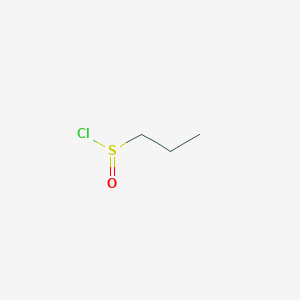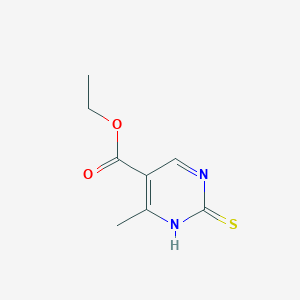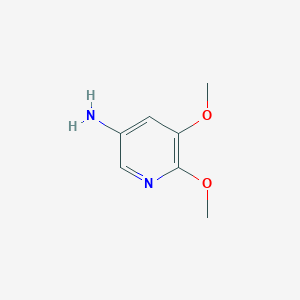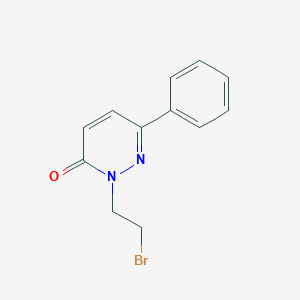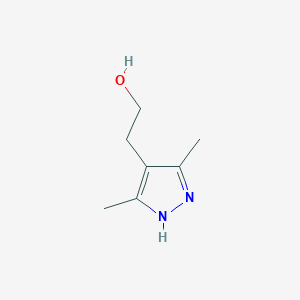![molecular formula C10H14N2O B1281282 N-[4-(2-氨基乙基)苯基]乙酰胺 CAS No. 63630-08-0](/img/structure/B1281282.png)
N-[4-(2-氨基乙基)苯基]乙酰胺
描述
The compound N-[4-(2-aminoethyl)phenyl]acetamide is a derivative of acetamide with potential biological and pharmacological properties. While the provided papers do not directly study this exact compound, they do investigate various structurally related acetamides, which can offer insights into the behavior and characteristics of similar compounds.
Synthesis Analysis
The synthesis of related acetamide compounds involves various strategies, such as the reaction of amines with acyl chlorides or the use of coupling reagents like TBTU in the presence of bases like lutidine . For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Similarly, N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, and in some cases, by X-ray crystallography . For example, the molecular structure of substituted N-(2-hydroxyphenyl)-acetamides was determined by X-ray crystallography, revealing evidence of intra- and intermolecular hydrogen bonds . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O and intramolecular interactions N1-H1···O2 and N2-H2B···N1 .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds, as evidenced by variable temperature NMR experiments . The electronic behavior of these hydrogen bonds can be established through Natural Bond Orbital (NBO) studies . Additionally, the reactivity of these compounds in different solvents can be analyzed using molecular electrostatic potential (MEP) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the acetamide unit in N-(2-methylphenyl)acetamide is slightly twisted with respect to the 2-methylphenyl substituent, which is closely related to the structure of unsubstituted N-phenylacetamide . The properties of these compounds, such as solubility, melting point, and boiling point, can be deduced from their molecular geometry and intermolecular interactions. Computational methods like the IEFPCM solvation model can be used to predict how these compounds interact with polar liquids .
科学研究应用
对β3-肾上腺素受体的拮抗活性
- 与N-[4-(2-氨基乙基)苯基]乙酰胺结构相关的N-苯基-(2-氨基噻唑-4-基)乙酰胺已经合成并评估其对人类β3-肾上腺素受体的拮抗活性。这些化合物显示出在治疗肥胖和非胰岛素依赖型糖尿病方面的潜力,其中某些衍生物在糖尿病啮齿动物模型中表现出显著的降糖活性 (Maruyama et al., 2012)。
苯并噻唑衍生物的抗肿瘤活性
- 已合成并评估了N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物的抗肿瘤活性。这些化合物,包含了N-[4-(2-氨基乙基)苯基]乙酰胺骨架,在体外对各种人类肿瘤细胞系进行了测试,结果显示特定衍生物表现出相当大的抗癌活性 (Yurttaş等人,2015)。
合成抗疟疾药物中间体
- 与N-[4-(2-氨基乙基)苯基]乙酰胺相关的N-(2-羟基苯基)乙酰胺被确定为抗疟疾药物天然合成中的中间体。研究探讨了对2-氨基苯酚的化学选择性单乙酰化,利用各种酰基供体和催化剂来优化这一过程 (Magadum & Yadav, 2018)。
色素中的双光子吸收增强
- 已合成并研究了三苯胺衍生物,包括那些与N-[4-(2-氨基乙基)苯基]乙酰胺结构相似的化合物,用于其双光子吸收性能。这些化合物表现出显著的双光子吸收增强,归因于电子耦合和π-电子离域化,在光子学和材料科学领域具有重要意义 (Wang et al., 2008)。
抗菌和溶血活性
- 已合成一系列2-[[5-烷基/芳基-1,3,4-噁二唑-2-基]硫基]-N-[4-(4-吗啉基)苯基]乙酰胺,这些化合物与N-[4-(2-氨基乙基)苯基]乙酰胺结构类似,并对其抗菌和溶血活性进行了测试。这些化合物对选定的微生物种类表现出不同的活性,为抗菌应用提供了潜力 (Gul et al., 2017)。
生物和电子相互作用分析
- 对N-[4-(乙基磺酰基)苯基]乙酰胺的研究,这是与N-[4-(2-氨基乙基)苯基]乙酰胺相关的化合物,包括其结构、电子和生物性质的探索。分析包括分子对接以研究潜在的真菌和癌症活性,突显了这些化合物在制药和生物研究中的多样应用 (Bharathy et al., 2021)。
抗关节炎特性
- 与N-[4-(2-氨基乙基)苯基]乙酰胺结构相似的N-(2-羟基苯基)乙酰胺已被研究其抗关节炎和抗炎活性。在动物模型中的给药显示出减轻与关节炎相关症状的有希望结果,表明了潜在的治疗应用 (Jawed et al., 2010)。
安全和危害
属性
IUPAC Name |
N-[4-(2-aminoethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJPMSJNMPWTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495580 | |
| Record name | N-[4-(2-Aminoethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-aminoethyl)phenyl]acetamide | |
CAS RN |
63630-08-0 | |
| Record name | N-[4-(2-Aminoethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(2-aminoethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

